Travocort
CAS No.: 78940-01-9
Cat. No.: VC1663498
Molecular Formula: C45H51Cl4F2N3O9
Molecular Weight: 957.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78940-01-9 |
---|---|
Molecular Formula | C45H51Cl4F2N3O9 |
Molecular Weight | 957.7 g/mol |
IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate;nitric acid |
Standard InChI | InChI=1S/C27H36F2O5.C18H14Cl4N2O.HNO3/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;1-8,11,18H,9-10H2;(H,2,3,4)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;;/m1../s1 |
Standard InChI Key | UPINRYVXYNYCOF-UESYANRNSA-N |
Isomeric SMILES | CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
SMILES | CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES | CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Introduction
Chemical Composition and Properties
Travocort is a combination medication containing two active pharmaceutical ingredients: isoconazole nitrate and diflucortolone valerate. The standard formulation consists of 1% (10 mg/g) isoconazole nitrate and 0.1% (1 mg/g) diflucortolone valerate in an oil-in-water emulsion base that provides excellent skin penetration while being easy to remove . The compound is presented as a white to slightly yellowish opaque cream formulation intended for topical application .
Chemical Structure and Identification
The chemical structure of Travocort incorporates elements from both active ingredients. According to chemical databases, Travocort has the following properties:
Property | Value |
---|---|
CAS Number | 78940-01-9 |
Molecular Formula | C45H51Cl4F2N3O9 |
Molecular Weight | 957.7099 g/mol |
Physical Appearance | White to slightly yellowish opaque cream |
Creation Date (PubChem) | 2005-08-08 |
Last Modified (PubChem) | 2025-03-22 |
Synonyms for this compound include its generic name "Travocort" as well as more complex chemical nomenclature such as "Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11-hydroxy-16-methyl-21-((1-oxopentyl)oxy)-, (6alpha,11beta,16alpha)-, mixt. with 1-(2-(2,4-dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazole mononitrate" .
Component Characteristics
Travocort's efficacy derives from the synergistic action of its two components:
-
Isoconazole Nitrate (ISN): A broad-spectrum imidazole antifungal agent with established antimicrobial activity. It effectively targets a wide range of fungal pathogens including various species of Epidermophyton, Microsporum, and Trichophyton that commonly cause dermatomycoses .
-
Diflucortolone Valerate (DFV): A potent topical corticosteroid characterized by low systemic absorption, which minimizes the risk of systemic glucocorticoid side-effects. This component rapidly addresses inflammatory symptoms such as itching, redness, and discomfort .
Pharmacological Profile
The unique pharmacological profile of Travocort stems from the complementary properties of its components and their interaction when applied topically.
Mechanism of Action
Travocort's dual mechanism of action targets both the causative pathogens and the inflammatory response:
-
The antifungal component (isoconazole nitrate) inhibits fungal ergosterol synthesis, disrupting the fungal cell membrane integrity and leading to cell death. Its broad-spectrum activity enables effectiveness against multiple fungal species that cause superficial mycoses .
-
The corticosteroid component (diflucortolone valerate) binds to glucocorticoid receptors, inhibiting inflammatory mediators and rapidly reducing symptoms such as itching, redness, and inflammation that accompany fungal skin infections .
An important pharmacological advantage of this combination is that the corticosteroid component increases the bioavailability and prolongs the activity of the antimycotic agent while simultaneously providing rapid symptomatic relief. Research has demonstrated that this synergistic effect results in improved clinical outcomes compared to monotherapy with antimycotic agents alone .
Pharmacokinetics
The pharmacokinetic profile of Travocort is characterized by:
-
Enhanced penetration of the antifungal component into the skin layers, facilitated by the corticosteroid component.
-
Prolonged retention of isoconazole nitrate in the skin, providing continued antifungal protection for several weeks after treatment cessation, which helps prevent reinfection .
-
Low systemic absorption of diflucortolone valerate, minimizing the risk of systemic glucocorticoid side effects even with regular application .
The systemic availability of topically applied glucocorticosteroids in Travocort is generally very low, which contributes to its favorable safety profile when used as directed .
Therapeutic Applications
Travocort has been developed specifically for dermatological applications, targeting a range of fungal infections that present with inflammatory components.
Approved Indications
According to clinical documentation, Travocort is indicated for the treatment of:
-
Fungal infections of both hairless and hairy skin regions, including the hands, feet (especially interdigital spaces), and inguinal and genital regions .
-
Inflammatory dermatomycoses caused by various species of Epidermophyton, Microsporum, and Trichophyton, which typically manifest as "ringworm" – annular scaly lesions with inflammatory components .
These indications highlight Travocort's utility in treating localized fungal infections, particularly those accompanied by significant inflammatory symptoms such as itching, which is a predominant subjective symptom in conditions like tinea cruris .
Pharmaceutical Formulation and Administration
Travocort is formulated as a topical cream designed for easy application and optimal skin penetration.
Formulation Characteristics
The pharmaceutical formulation of Travocort consists of:
-
Active ingredients: isoconazole nitrate (10 mg/g) and diflucortolone valerate (1 mg/g)
-
An easy-to-remove low-fat oil-in-water emulsion base that enhances penetration while allowing for simple cleansing
-
Excipients including cetostearyl alcohol, which contributes to the cream's consistency and stability
The physical appearance is described as a white to slightly yellowish opaque cream, which is typical for topical corticosteroid preparations .
Administration and Dosage
Regulatory Status and Availability
Travocort is available as a prescription medication, as indicated by its S4 scheduling status in certain jurisdictions . The product has undergone clinical trials and observational studies to establish its efficacy and safety profile.
An observational study of the efficacy and safety of Travocort cream in the treatment of mycoses was conducted in Russia, as mentioned in the clinical trials information . The medicine has received regulatory approval, with documentation indicating approval dates as recent as May 9, 2023, for certain markets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume